molecular formula C18H37NO B1242105 (2S)-2-aminooctadecan-3-one

(2S)-2-aminooctadecan-3-one

Cat. No. B1242105
M. Wt: 283.5 g/mol
InChI Key: HNOAUFBMSISHIO-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-deoxy-3-dehydrosphinganine is a sphingoid consisting of 3-dehydrosphinganine in which the terminal hydroxy group is replaced by a hydrogen. It derives from a 3-dehydrosphinganine. It is a conjugate base of a 1-deoxy-3-dehydrosphinganine(1+).

Scientific Research Applications

Structural Studies in Glycolipids

(2S)-2-Aminooctadecan-3-one, also known as sphingosine, plays a significant role in the structure of glycolipids. Martín‐Lomas and Chapman (1973) investigated the proton magnetic resonance (pmr) spectra of fully acetylated sphingosine derivatives, including 2S: 3R-2 amino-trans-4 octadecene-1, 3 diol. This study provides configurational and conformational information on these molecules, which are crucial in understanding their biological functions in cell membranes and signaling pathways (Martín‐Lomas & Chapman, 1973).

Protein Kinase C Inhibition Analysis

Rajewski et al. (1995) conducted an analytical study on a novel protein kinase C inhibitor, SPC-100270, which is a synthetic sphingosine analogue. This research developed methodologies to assess the isomeric purity of SPC-100270, which includes (2S,3S)-2-aminooctadecane-1,3-diol. The study's findings are significant in the quality control and stability assessment of this compound in clinical studies (Rajewski et al., 1995).

Synthesis of D-erythro-sphinganine

Siciliano et al. (2014) described the total synthesis of D-erythro-sphinganine, which includes (2S,3R)-2-aminooctadecane-1,3-diol, from N-tert-butyloxycarbonyl-L-serine methyl ester. This synthesis process is vital for obtaining sphinganine, a key sphingolipid component, which has implications in various biological processes, including signal transmission and cell recognition (Siciliano et al., 2014).

Study of Mn2+ Complexes in MRI

Drahoš et al. (2011) investigated Mn(2+) complexes as alternatives to Gd(3+) chelates in magnetic resonance imaging (MRI). They studied Mn(2+) complexes with 12-membered, pyridine-containing macrocyclic ligands, which can be related to the structural analysis of sphingosine derivatives like (2S)-2-aminooctadecan-3-one. This research is essential for developing new contrast agents in MRI, offering potential alternatives to existing compounds (Drahoš et al., 2011).

Formation of Nonproteinogenic Amino Acid

Yin et al. (2004) studied the formation of 2S,3R-capreomycidine, a nonproteinogenic amino acid, from the viomycin biosynthesis pathway. The compound is structurally similar to (2S)-2-aminooctadecan-3-one. This research contributes to understanding the biosynthesis of complex amino acids and their role in peptide antibiotics (Yin et al., 2004).

properties

Product Name

(2S)-2-aminooctadecan-3-one

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

(2S)-2-aminooctadecan-3-one

InChI

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17H,3-16,19H2,1-2H3/t17-/m0/s1

InChI Key

HNOAUFBMSISHIO-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@H](C)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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